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molecular formula C10H9N3O3 B8776633 6-methoxy-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 160657-11-4

6-methoxy-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No. B8776633
M. Wt: 219.20 g/mol
InChI Key: NRBHEFUHIDJZOH-UHFFFAOYSA-N
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Patent
US05599812

Procedure details

10.45 g (0.0791 mol; 1.2 eq) of 2,5-dimethoxy-tetrahydrofuran and 12.00 g (0.0791 mol; 1.2 eq) of 4chloropyridine hydrochloride are stirred for 10 minutes in 300 cm3 of dioxane. 11.15 g (0.0659 mol) of 2-amino-6methoxy-3-nitropyridine are added and the solution is brought to reflux for 4 h. The dioxane is evaporated under reduced pressure.
Quantity
10.45 g
Type
reactant
Reaction Step One
Name
4chloropyridine hydrochloride
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.Cl.ClC1C=CN=CC=1.[NH2:18][C:19]1[C:24]([N+:25]([O-:27])=[O:26])=[CH:23][CH:22]=[C:21]([O:28][CH3:29])[N:20]=1>O1CCOCC1>[CH3:29][O:28][C:21]1[N:20]=[C:19]([N:18]2[CH:3]=[CH:7][CH:6]=[CH:5]2)[C:24]([N+:25]([O-:27])=[O:26])=[CH:23][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.45 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
4chloropyridine hydrochloride
Quantity
12 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
11.15 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The dioxane is evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=N1)N1C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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